Clk1-IN-2 -

Clk1-IN-2

Catalog Number: EVT-10988989
CAS Number:
Molecular Formula: C16H12Cl2N2O2S
Molecular Weight: 367.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Clk1-IN-2 is a compound that acts as an inhibitor of Cdc2-like kinase 1 (CLK1), a member of the CMGC kinase family implicated in various cellular processes, including mRNA splicing. This compound was identified during a screening of a compound library aimed at discovering selective inhibitors for CLK enzymes. The significance of CLK1 in cellular regulation and its potential as a therapeutic target for diseases such as cancer has driven research into compounds like Clk1-IN-2.

Source and Classification

Clk1-IN-2 is classified under dual-specificity protein kinases, specifically targeting CLK1 and its isoforms. The discovery and characterization of this compound were reported in several studies focusing on the inhibition of CLK enzymes, highlighting its potential application in biomedical research and therapeutic contexts .

Synthesis Analysis

Methods and Technical Details

The synthesis of Clk1-IN-2 involves several key steps, primarily focusing on modifications to the indole scaffold that is characteristic of many CLK inhibitors. The synthesis typically includes:

  • Starting Materials: The synthesis begins with readily available indole derivatives.
  • Functional Group Modifications: Various functional groups are introduced to enhance binding affinity and selectivity towards CLK1. This may involve the use of coupling reactions to attach substituents that improve the compound's pharmacological profile.
  • Purification: After synthesis, the compounds are purified using techniques such as column chromatography to isolate the desired product from unreacted materials and by-products.

In one study, molecular docking simulations guided the design of Clk1-IN-2 derivatives by predicting their binding modes within the ATP-binding pocket of CLK1, facilitating the identification of promising candidates for synthesis .

Molecular Structure Analysis

Structure and Data

Clk1-IN-2 features a complex molecular structure characterized by an indole core, which is crucial for its interaction with the ATP-binding site of CLK1. The structural analysis reveals:

  • Core Structure: The indole ring system is essential for binding affinity.
  • Substituents: Specific substitutions on the indole scaffold enhance selectivity towards CLK1 over other kinases.
  • Binding Interactions: The compound forms critical hydrogen bonds with residues within the ATP-binding pocket, which stabilizes its interaction with the kinase.

The detailed crystal structures of CLK enzymes provide insights into how Clk1-IN-2 fits within these active sites, further informing its design .

Chemical Reactions Analysis

Reactions and Technical Details

Clk1-IN-2 undergoes specific chemical reactions that facilitate its function as an inhibitor. Key reactions include:

  • Binding Reaction: Clk1-IN-2 binds to the ATP-binding site of CLK1, preventing ATP from accessing this site, thereby inhibiting kinase activity.
  • Selectivity Testing: In vitro assays are conducted to evaluate its selectivity against other kinases in the CMGC group, confirming its potency specifically against CLK1 while showing reduced activity against other kinases like CDK2 and GSK3β .

These reactions underscore the compound's mechanism as an effective inhibitor in biochemical pathways involving phosphorylation.

Mechanism of Action

Process and Data

The mechanism by which Clk1-IN-2 exerts its inhibitory effects involves several steps:

  1. Inhibition of Phosphorylation: By occupying the ATP-binding site on CLK1, Clk1-IN-2 prevents ATP from phosphorylating target substrates.
  2. Alteration of Splicing: Inhibition leads to changes in pre-mRNA splicing patterns due to disrupted phosphorylation of serine/arginine-rich proteins (SR proteins), which are crucial for spliceosome assembly and function.
  3. Cellular Effects: This alteration can induce apoptosis in cancer cells by affecting pathways related to cell cycle progression and survival .

Experimental data support these mechanisms through various assays demonstrating altered splicing events upon treatment with Clk1-IN-2.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Clk1-IN-2 exhibits several notable physical and chemical properties:

  • Molecular Weight: The compound has a specific molecular weight that corresponds to its structural components.
  • Solubility: It is soluble in common organic solvents, facilitating its use in biological assays.
  • Stability: Stability studies indicate that Clk1-IN-2 maintains its integrity under physiological conditions, which is crucial for its effectiveness as an inhibitor.

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are employed to characterize these properties accurately .

Applications

Scientific Uses

Clk1-IN-2 has significant potential applications in scientific research:

  • Cancer Research: Due to its role in modulating splicing factors involved in cancer progression, it serves as a valuable tool for studying alternative splicing mechanisms in tumor biology.
  • Drug Development: As a selective inhibitor of CLK1, it provides a basis for developing targeted therapies aimed at cancers where CLK dysregulation is evident.
  • Biochemical Studies: Researchers utilize Clk1-IN-2 to explore kinase signaling pathways, enhancing understanding of cellular processes regulated by phosphorylation.
Introduction to CLK Kinase Biology and Therapeutic Targeting

Role of CLK1 in Pre-mRNA Splicing Regulation

Cell division cycle 2-like kinase 1 (CLK1) is a dual-specificity kinase that phosphorylates serine/arginine-rich (SR) splicing factors (SRSF1–12). This phosphorylation governs the subcellular localization and activity of SR proteins, which are essential for spliceosome assembly and alternative pre-mRNA splicing. CLK1 catalyzes the phosphorylation of SR proteins within their arginine/serine (RS) domains, enabling their binding to pre-mRNA and recruitment of spliceosomal components such as small nuclear ribonucleoproteins (snRNPs). Subsequent dephosphorylation of SR proteins by phosphatases facilitates mRNA export to the cytoplasm. Disruption of CLK1-mediated phosphorylation alters splice site selection, leading to aberrant splicing events (e.g., exon skipping, intron retention) observed in pathologies like neurodegeneration and cancer [1] [4].

Table 1: Key Functions of CLK1 in RNA Splicing

ProcessMechanismBiological Consequence
SR Protein PhosphorylationCLK1 phosphorylates RS domains of SRSF1–12Enables nuclear retention of SR proteins
Spliceosome AssemblyPhosphorylated SR proteins recruit U1, U2, U4/U6, U5 snRNPsCatalyzes intron removal and exon ligation
Alternative SplicingModulates splice site selection via SRSF dynamicsGenerates tissue-specific mRNA isoforms
mRNA ExportDephosphorylation releases SR proteins from mRNAFacilitates cytoplasmic translation

CLK Family Kinases as Emerging Therapeutic Targets

The CLK family (CLK1, CLK2, CLK3, CLK4) shares a conserved kinase domain with structural nuances influencing inhibitor selectivity. Key features include:

  • An ATP-binding pocket with a "hinge region" that recognizes the adenine ring of ATP [1].
  • A LAMMER motif (Glu-His-Leu-Ala-Met-Met-Glu-Arg-Ile-Leu-Gly) critical for substrate recognition [1] [4].
  • A β-hairpin insertion in the C-lobe and MAPK-like helical insertions that confer isoform-specific functions [4].

CLK3 exhibits distinct structural divergence: its ATP-binding pocket contains a lysine residue (Lys248) that alters electrostatic properties, and a unique Ala substitution in the DFG motif (vs. Val in CLK1/2/4) enlarges the binding cavity. These differences complicate pan-CLK inhibition but enable isoform-selective drug design [1] [4].

Table 2: Structural Variations in Human CLK Kinases

IsoformKey Structural FeaturesImplications for Inhibition
CLK1Val in DFG motif; Standard β-hairpinBinds ATP-competitive inhibitors
CLK2Similar to CLK1; 92% identity to CLK1 in kinase domainCross-reactivity with CLK1 inhibitors
CLK3Ala in DFG motif; Lys248 at pocket entrance; Additional helical insert (residues 476–481)Reduced affinity for typical CLK1/2 inhibitors
CLK4Val in DFG motif; Homologous N-terminal RS domainSimilar pharmacophore to CLK1/2

Rationale for Selective CLK1 Inhibition in Disease Pathology

Dysregulated CLK1 activity contributes to pathogenesis through aberrant splicing:

  • Neurodegeneration: CLK1 phosphorylates tau and regulates exon 10 splicing in the MAPT gene. Hyperphosphorylation promotes neurofibrillary tangle formation in Alzheimer’s disease [5].
  • Cancer: In gastric adenocarcinoma, CLK1 overexpression increases phosphorylation of SRSF2, driving tumor proliferation, migration, and invasion. Phosphoproteomics identified 177 differentially phosphorylated proteins in CLK1-high tumors, including spliceosome components [6].
  • Viral Replication: CLK1 controls alternative splicing of influenza A virus M2 mRNA and HIV gag proteins. Inhibition reduces viral titers by disrupting viral mRNA processing [3] [7].
  • Duchenne Muscular Dystrophy: CLK1 modulators force exon skipping in dystrophin transcripts, generating semi-functional proteins [1] [7].

These disease links underscore CLK1’s therapeutic relevance. Selective inhibition offers precision advantages over pan-CLK blockers like TG003, which may compromise CLK3-specific functions in spermatogenesis or stress response [4] [6].

Properties

Product Name

Clk1-IN-2

IUPAC Name

N'-(3,5-dichlorophenyl)-5-methoxy-1-benzothiophene-2-carbohydrazide

Molecular Formula

C16H12Cl2N2O2S

Molecular Weight

367.2 g/mol

InChI

InChI=1S/C16H12Cl2N2O2S/c1-22-13-2-3-14-9(4-13)5-15(23-14)16(21)20-19-12-7-10(17)6-11(18)8-12/h2-8,19H,1H3,(H,20,21)

InChI Key

ZDJFIKFQLKJRBA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)SC(=C2)C(=O)NNC3=CC(=CC(=C3)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.